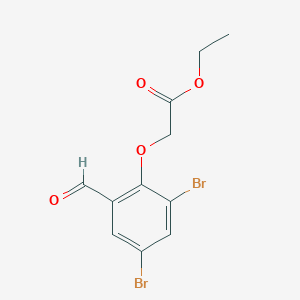ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate
CAS No.: 827592-32-5
Cat. No.: VC4515725
Molecular Formula: C11H10Br2O4
Molecular Weight: 366.005
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 827592-32-5 |
|---|---|
| Molecular Formula | C11H10Br2O4 |
| Molecular Weight | 366.005 |
| IUPAC Name | ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate |
| Standard InChI | InChI=1S/C11H10Br2O4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 |
| Standard InChI Key | AKKJWFPSPJAPGY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=C(C=C(C=C1Br)Br)C=O |
Introduction
Ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate is an organic compound belonging to the class of phenolic esters. It features a phenoxy group with two bromine atoms and a formyl group attached to the aromatic ring, making it a potentially useful compound in various chemical applications. This compound is synthesized through reactions involving bromoacetates and substituted phenols, which are common in organic synthesis.
Synthesis of Ethyl 2-(2,4-Dibromo-6-Formylphenoxy)acetate
The synthesis of ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate typically involves the reaction of bromoacetates with substituted phenols. The process can be optimized by controlling reaction conditions such as temperature and solvent choice to enhance yields and minimize by-products.
Synthesis Steps:
-
Preparation of Starting Materials: Bromoacetates and substituted phenols are prepared or sourced.
-
Reaction Setup: The bromoacetate is reacted with the substituted phenol in a suitable solvent.
-
Reaction Conditions: The reaction mixture is heated or stirred under controlled conditions to facilitate the formation of the desired product.
-
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions and Applications
Ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate can participate in various chemical reactions due to its functional groups, including the formyl and bromine substituents. These reactions enhance its utility in organic synthesis for creating more complex molecules.
Potential Applications:
-
Organic Synthesis: Useful in synthesizing complex molecules due to its reactive functional groups.
-
Materials Science: Potential applications in developing new materials with specific properties.
-
Pharmaceuticals: Could serve as a precursor for synthesizing bioactive compounds.
Future Directions:
-
Biological Activity Assessment: Further studies are needed to evaluate its antimicrobial and anticancer potential.
-
Synthetic Chemistry: Exploring its use in synthesizing complex molecules with potential applications in various fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume